molecular formula C16H13N3O5S B15029819 2-methoxy-4-[(Z)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate

2-methoxy-4-[(Z)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate

Cat. No.: B15029819
M. Wt: 359.4 g/mol
InChI Key: LOEUDPXZHNAWFG-QPEQYQDCSA-N
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Description

2-METHOXY-4-{[(2Z)-6-METHYL-3,7-DIOXO-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2-YLIDENE]METHYL}PHENYL ACETATE is a fascinating compound that exemplifies the confluence of diverse organic structures It's characterized by its intricate molecular architecture, incorporating methoxy, thiazole, triazine, and acetate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the thiazole ring: : This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors.

  • Construction of the triazine core: : Utilizing starting materials such as guanidine or its derivatives, coupled with appropriate reagents to form the heterocyclic ring.

  • Methoxylation: : Introduction of the methoxy group, often via methylation reactions using dimethyl sulfate or methyl iodide.

  • Final coupling: : The acetate group is introduced in the final steps, usually through esterification reactions involving acetic anhydride or acetyl chloride.

Industrial Production Methods

On an industrial scale, the production may involve optimized versions of the above laboratory methods. High-throughput synthesis might use automated systems for precise control over reaction parameters, ensuring high yield and purity. This includes continuous-flow reactors and advanced catalytic systems to streamline the multi-step process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can be susceptible to oxidative conditions, leading to products where the methoxy and acetate groups are transformed.

  • Reduction: : Under reductive conditions, the carbonyl groups within the triazine ring can be reduced to amines or alcohols.

  • Substitution: : Both the methoxy and acetate groups can be displaced under appropriate conditions, leading to a variety of substitution products.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide or KMnO4.

  • Reduction: : Reducing agents like LiAlH4 or NaBH4.

  • Substitution: : Nucleophiles such as alkoxides or amines in the presence of base or acid catalysts.

Major Products

  • Oxidation: : Formation of carboxylic acids or aldehydes.

  • Reduction: : Alcohols or amines from the triazine core.

  • Substitution: : Varied products depending on the substituent introduced.

Scientific Research Applications

This compound finds extensive applications:

  • Chemistry: : As a reagent or intermediate in synthetic organic chemistry.

  • Biology: : Potential as a probe for biological assays due to its structural diversity.

  • Medicine: : Investigated for therapeutic potential, possibly in areas like anti-cancer or antimicrobial research.

  • Industry: : May be used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

Effects and Targets

  • Molecular Targets: : Its effects are often mediated through interactions with enzymes or receptors, given its complex structure.

  • Pathways: : Potential involvement in pathways that include oxidative stress responses, signal transduction, or metabolic processes.

Comparison with Similar Compounds

When compared to compounds with similar functional groups:

  • Structural Uniqueness: : The combination of methoxy, acetate, and triazine-thiazole rings makes it stand out.

  • Related Compounds: : Similar compounds include derivatives of thiazoles, triazines, and other methoxy or acetate-containing molecules.

There you have it: a tour through the facets of 2-METHOXY-4-{[(2Z)-6-METHYL-3,7-DIOXO-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2-YLIDENE]METHYL}PHENYL ACETATE. From its complex synthesis to its cutting-edge applications, it's clear why this compound garners attention across various fields.

Properties

Molecular Formula

C16H13N3O5S

Molecular Weight

359.4 g/mol

IUPAC Name

[2-methoxy-4-[(Z)-(6-methyl-3,7-dioxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl]phenyl] acetate

InChI

InChI=1S/C16H13N3O5S/c1-8-14(21)17-16-19(18-8)15(22)13(25-16)7-10-4-5-11(24-9(2)20)12(6-10)23-3/h4-7H,1-3H3/b13-7-

InChI Key

LOEUDPXZHNAWFG-QPEQYQDCSA-N

Isomeric SMILES

CC1=NN2C(=O)/C(=C/C3=CC(=C(C=C3)OC(=O)C)OC)/SC2=NC1=O

Canonical SMILES

CC1=NN2C(=O)C(=CC3=CC(=C(C=C3)OC(=O)C)OC)SC2=NC1=O

Origin of Product

United States

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